Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Description
Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a heterocyclic compound that features a unique combination of azetidine and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-2-13-8(12)7-11-10-6(14-7)5-3-9-4-5;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBTAHNQMBVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Construction of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The azetidine and thiadiazole rings are then coupled through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Linear amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Synthesis of Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate; Hydrochloride
The synthesis of this compound typically involves the reaction of azetidine derivatives with thiadiazole precursors. The method often employs various reagents to facilitate the formation of the thiadiazole ring and subsequent carboxylation. For instance, a common synthetic route includes the use of Lawesson's reagent for thiadiazole formation, followed by esterification to yield the final product.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole Formation | Lawesson's reagent, heat |
| 2 | Esterification | Ethanol, acid catalyst |
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit promising antimicrobial properties. For instance, synthesized thiadiazole derivatives have been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The structure-activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance antimicrobial efficacy.
Case Study: Antimicrobial Evaluation
A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated several new 1,3,4-thiadiazole derivatives for their antibacterial and antifungal activities. The results indicated that specific structural modifications led to increased potency against both gram-positive and gram-negative bacteria as well as fungi .
Anticancer Properties
Recent research has also explored the anticancer potential of thiadiazole derivatives. In vitro studies have shown that certain compounds exhibit cytotoxic effects on cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). Molecular docking studies further suggest that these compounds may interact with key enzymes involved in cancer progression, highlighting their potential as anticancer agents .
Case Study: Anticancer Activity
In a comparative study published in Drug Design, Development and Therapy, a series of new 1,3,4-thiadiazole derivatives were synthesized and tested against cancer cell lines. The findings revealed that some compounds exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application in treating inflammatory diseases.
Neuroprotective Effects
Emerging research indicates that certain thiadiazole compounds may possess neuroprotective properties. They have been shown to modulate pathways associated with neurodegenerative diseases such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Mechanism of Action
The mechanism of action of Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate
- Ethyl 5-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate
Uniqueness
Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties compared to pyrazole or triazole analogs. This uniqueness can lead to different biological activities and applications.
Biological Activity
Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate; hydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate; hydrochloride can be described as follows:
- Molecular Formula : CHNOS·HCl
- Molecular Weight : Approximately 218.71 g/mol
- CAS Number : 64837-53-2
The compound features a thiadiazole ring, which is known for its stability and ability to interact with biological targets.
Antimicrobial Activity
- Mechanism of Action : The antimicrobial properties of thiadiazole derivatives are attributed to their ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways. Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate has shown significant activity against various bacterial strains.
-
Research Findings :
- A study indicated that derivatives of 1,3,4-thiadiazole exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also demonstrated antifungal properties. Research has shown that certain thiadiazole derivatives can effectively inhibit fungal growth by disrupting cell membrane integrity and function.
Anticancer Potential
- In Vitro Studies : Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate has been evaluated for its anticancer potential against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation.
- Mechanism : The anticancer mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Data Table: Biological Activity Overview
Study on Antimicrobial Properties
A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities using standard methods such as the MTT assay. The results showed that compounds similar to Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate exhibited promising antibacterial and antifungal activities .
Study on Anticancer Effects
In another investigation focusing on the anticancer properties of thiadiazole derivatives, Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate was tested against several cancer cell lines including breast and lung cancer cells. The findings revealed significant cytotoxic effects at varying concentrations, suggesting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-(azetidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-chloro-2-(phenylhydrazono)acetate reacts with thiosemicarbazide derivatives in ethanolic triethylamine under reflux to form the 1,3,4-thiadiazole core. The azetidine moiety is introduced through nucleophilic substitution or coupling reactions with azetidin-3-amine derivatives. Post-synthesis, the hydrochloride salt is obtained by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Basic: How can researchers verify the structural integrity and purity of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization) .
- Structural Confirmation:
- NMR: and NMR in DMSO-d6 to confirm substitution patterns (e.g., thiadiazole C=O at ~165 ppm, azetidine protons at δ 3.2–4.1 ppm) .
- Mass Spectrometry: ESI-MS in positive mode to detect [M+H] (expected m/z ~330 for CHClNOS) .
- X-ray Crystallography: Employ SHELX-90 for phase determination and ORTEP-III for visualizing the 3D structure, particularly to confirm stereochemistry at the azetidine ring .
Advanced: What strategies resolve contradictions in reported reaction yields for thiadiazole ring formation?
Methodological Answer:
Discrepancies in yields often arise from variations in reaction conditions:
- Catalyst Optimization: Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency.
- Solvent Screening: Test polar aprotic solvents (e.g., DMF or DMSO) versus ethanol; DMF may improve solubility of intermediates but increase side reactions .
- Kinetic Monitoring: Use in-situ FTIR to track the disappearance of the C=O stretch (~1720 cm) of the ester precursor, ensuring reaction completion .
Advanced: How can isotopic labeling be applied to study the metabolic fate of this compound?
Methodological Answer:
- Isotopic Labeling: Synthesize -labeled derivatives by using -creatine or -ethanol in the esterification step. For azetidine tracking, introduce -labeled azetidin-3-amine .
- Metabolic Tracing:
Basic: What are the key spectroscopic signatures distinguishing the thiadiazole core in this compound?
Methodological Answer:
- IR Spectroscopy: Strong absorption at ~1250 cm (C=S stretch) and ~1600 cm (C=N stretch) .
- UV-Vis: ~270 nm (π→π* transition of the thiadiazole ring) in methanol .
Advanced: How can computational methods aid in predicting biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Parameterize the thiadiazole ring’s partial charges using Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the carboxylate group and catalytic residues (e.g., Tyr158 in Staphylococcus aureus FabI) .
Basic: What are the documented biological activities of structurally similar 1,3,4-thiadiazole derivatives?
Methodological Answer:
- Antimicrobial Activity: Analogues with electron-withdrawing groups (e.g., Cl at position 5) show MIC values of 2–8 µg/mL against E. coli and S. aureus .
- Anticancer Potential: Thiadiazole-linked azetidine derivatives inhibit topoisomerase IIα (IC ~15 µM in MCF-7 cells) via intercalation, confirmed by comet assay .
Advanced: What analytical challenges arise in characterizing the hydrochloride salt form, and how are they addressed?
Methodological Answer:
- Challenge: Hygroscopicity of the hydrochloride salt complicates elemental analysis.
- Solution:
- Conduct Karl Fischer titration to determine water content (<1% w/w).
- Use XPS to confirm Cl presence (binding energy ~198 eV for Cl 2p) .
Basic: What solvents and storage conditions are recommended for long-term stability?
Methodological Answer:
- Storage: Keep under argon at −20°C in amber vials to prevent hydrolysis of the ester group.
- Solubility: DMSO (>50 mg/mL) for biological assays; avoid aqueous buffers with pH >7 to prevent azetidine ring opening .
Advanced: How can reaction mechanisms for thiadiazole formation be validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
